molecular formula C12H17NO4 B13874238 Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate

Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate

Cat. No.: B13874238
M. Wt: 239.27 g/mol
InChI Key: BSLDHMHZHVPFRS-UHFFFAOYSA-N
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Description

Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate is an organic compound with a complex structure that includes a pyridine ring, an ester group, and a hydroxyethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate typically involves the reaction of 2-hydroxy-6-methylpyridine with appropriate reagents to introduce the hydroxyethoxy and ester groups. One common method involves the use of 2-hydroxy-6-methylpyridine, which reacts with carboxylic acids to form the desired ester . The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce primary alcohols .

Scientific Research Applications

Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-((2-hydroxyethoxy)methyl)pyridin-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethoxy substituent and ester group make it versatile for various chemical reactions and applications .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 2-[6-(2-hydroxyethoxymethyl)pyridin-3-yl]propanoate

InChI

InChI=1S/C12H17NO4/c1-9(12(15)16-2)10-3-4-11(13-7-10)8-17-6-5-14/h3-4,7,9,14H,5-6,8H2,1-2H3

InChI Key

BSLDHMHZHVPFRS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)COCCO)C(=O)OC

Origin of Product

United States

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